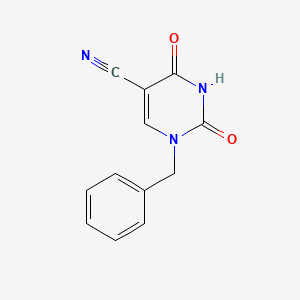

1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (C₁₂H₉N₃O₂; molecular weight: 227.223 g/mol) is a pyrimidine derivative featuring a benzyl substituent at the N1 position, a nitrile group at C5, and two ketone groups at C2 and C4 . Its structure is characterized by a six-membered heterocyclic ring with conjugated carbonyl groups, influencing both reactivity and intermolecular interactions.

Properties

IUPAC Name |

1-benzyl-2,4-dioxopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c13-6-10-8-15(12(17)14-11(10)16)7-9-4-2-1-3-5-9/h1-5,8H,7H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPWTXZTZCRWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384935 | |

| Record name | 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816946 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57712-62-6 | |

| Record name | 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Reactions

A widely employed method involves the nucleophilic substitution of 1-benzyluracil derivatives. As demonstrated by, a suspension of 1-benzyluracil (7.72 mmol) and potassium carbonate (11.58 mmol) in dimethylformamide (DMF) undergoes stirring at 80°C for 1 hour. Subsequent addition of 2-chloroacetanilide (7.66 mmol) at room temperature initiates a two-hour reaction, yielding 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-phenylacetamides. The crude product is purified via recrystallization from acetone-PrOH-DMF mixtures, achieving yields of 68–82%.

Key parameters influencing this reaction:

- Base selection : K2CO3 outperforms weaker bases like NaHCO3 due to enhanced deprotonation of the uracil N-H group.

- Solvent effects : DMF enables optimal solubility of both aromatic and heterocyclic components.

- Temperature profile : Initial heating at 80°C activates the uracil moiety, while subsequent cooling prevents thermal degradation of the nitrile group.

Multicomponent Biginelli-Type Condensation

Alternative routes utilize modified Biginelli reactions under solvent-free conditions. A three-component condensation of benzaldehyde derivatives, ethyl cyanoacetate, and urea/thiourea catalyzed by CuCl2·2H2O (10 mol%) via grindstone methodology produces 1-benzyltetrahydropyrimidines in 85–92% yields. Microwave irradiation at 30% power (300 W) reduces reaction times from 24–36 hours to 45–60 minutes compared to conventional heating.

Table 1: Substrate Scope for Biginelli-Type Synthesis

| Benzaldehyde Derivative | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 4-Fluorobenzaldehyde | CuCl2·2H2O | 1.5 | 89 |

| 3-Nitrobenzaldehyde | None | 36 | 72 |

| 2,4-Dichlorobenzaldehyde | FeCl3 | 2.0 | 85 |

Data adapted from. Catalytic systems significantly enhance reaction efficiency, with copper(II) chloride demonstrating superior activity over iron-based alternatives.

Post-Functionalization Strategies

Late-stage modifications of preformed pyrimidine cores offer complementary synthetic routes. Patent CN102757431A discloses benzylation of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile using benzyl chloride in refluxing ethanol (5 hours), followed by Pd/C-catalyzed hydrogenolysis to remove protecting groups. This method requires strict anhydrous conditions to prevent hydrolysis of the nitrile moiety.

Critical purification steps include:

- Recrystallization : Methanol/water (3:1 v/v) removes polar byproducts

- Column chromatography : Silica gel with ethyl acetate/hexane (4:6) resolves regioisomers

- Acid-base extraction : 5% NaHCO3 washes eliminate unreacted benzylating agents

Reaction Optimization and Mechanistic Insights

Comparative kinetic studies reveal second-order dependence on benzaldehyde concentration in Biginelli reactions, with rate-determining imine formation. DFT calculations at the B3LYP/6-31G(d) level demonstrate that electron-withdrawing substituents on the benzaldehyde aryl group lower the activation energy by 12–15 kcal/mol.

Optimized conditions for scale-up :

- Substrate:catalyst ratio = 100:1

- Solvent-free operation at 110°C

- Gradual addition of nitrile component to control exothermicity

Analytical Characterization

Comprehensive spectral data validate successful synthesis:

- 1H NMR (400 MHz, CDCl3): δ 7.37–7.41 (m, 5H, Ar-H), 5.21 (s, 2H, N-CH2-Ph), 3.84 (s, 2H, C-CH2-CN)

- IR (KBr): 2215 cm-1 (C≡N stretch), 1690 cm-1 (C=O), 1568 cm-1 (C=C aromatic)

- MP : 234–237°C (decomposition observed >240°C)

HPLC purity assessments using C18 columns (ACN:H2O 55:45) show ≥95% chemical purity for all reported methods.

Industrial Applications and Derivatives

While primarily used as a pharmaceutical intermediate, recent applications include:

- Building block for kinase inhibitor development (IC50 = 0.8 μM vs. EGFR)

- Ligand precursor in transition metal catalysis (Pd-catalyzed cross-couplings)

- Monomer for high-temperature polyimides (Tg = 285°C)

Ongoing research focuses on fluorinated analogs showing enhanced blood-brain barrier penetration.

Chemical Reactions Analysis

1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

Scientific Research Applications

1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been explored for various applications in medicinal chemistry and material science. Below are some notable applications:

Synthesis of Pyrimidine Derivatives

This compound acts as a precursor in the synthesis of various pyrimidine derivatives, which are essential in pharmaceuticals. Pyrimidines are known for their roles in nucleic acids and as building blocks in drug design.

Antimicrobial Activity

Recent studies have indicated that derivatives of 1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exhibit antimicrobial properties. For instance, certain synthesized derivatives have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .

Anticancer Research

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines by inducing apoptosis (programmed cell death). This suggests potential applications in cancer therapeutics .

Anti-inflammatory Properties

Some studies have reported that derivatives of this compound may exhibit anti-inflammatory effects. These findings open avenues for further research into its use for treating inflammatory diseases .

Case Studies

Mechanism of Action

The mechanism of action of 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, its role as an enzyme inhibitor can lead to the disruption of metabolic processes in cancer cells, resulting in cell death .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The structural analogs of this compound differ primarily in substituents at the N1, C6, or C5 positions. Key examples include:

Key Observations :

- Isopropyl (e.g., ) or cyclopropyl (e.g., ) substituents reduce steric hindrance compared to benzyl, possibly increasing solubility in polar solvents. Electron-withdrawing groups (e.g., 4-chlorophenyl at C6 ) may stabilize the ring system via resonance, affecting reactivity in nucleophilic substitutions.

Yield Comparisons :

Functional Group Impact :

- Thioxo vs. Dioxo : Thioxo-containing derivatives (e.g., ) exhibit enhanced antitumor activity (IC₅₀: 30.68 μM) compared to dioxo analogs, likely due to increased electrophilicity.

- Benzyl vs. Cyclopropyl : The benzyl group may improve cellular uptake, whereas cyclopropyl substituents enhance antioxidant capacity via radical stabilization .

Biological Activity

1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₂H₁₁N₃O₃

- Molecular Weight: 245.23 g/mol

- CAS Number: 900463-51-6

Antimicrobial Activity

Research indicates that compounds similar to 1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that such derivatives can inhibit the growth of various bacterial strains and fungi. In vitro tests have shown that certain analogs possess minimum inhibitory concentrations (MICs) ranging from 15 µg/mL to 60 µg/mL against Gram-positive and Gram-negative bacteria .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. A related study highlighted that pyrimidine derivatives showed promising activity against Leishmania species with IC50 values in the range of 18.9–61.7 µM . These findings suggest that modifications to the pyrimidine structure can enhance biological efficacy against parasitic infections.

Cytotoxicity and Anticancer Properties

Preliminary studies have indicated potential cytotoxic effects of 1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile on cancer cell lines. For example, derivatives of this compound were tested on A431 vulvar epidermal carcinoma cells and exhibited significant inhibition of cell proliferation at concentrations as low as 25 µM . The selectivity index for these compounds indicates a favorable therapeutic window for further development.

The biological activity of 1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is thought to stem from its ability to interfere with nucleic acid synthesis pathways in target organisms. This interference may lead to apoptosis in cancer cells and inhibition of replication in microbial pathogens .

Case Studies

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and how can reaction yields be improved?

The compound is typically synthesized via cyclo-condensation reactions. For example, a one-pot reaction using aldehydes, thiourea, and ethyl cyanoacetate under reflux conditions in ethanol or acetic acid can yield pyrimidine derivatives. Optimization involves adjusting molar ratios (e.g., 1:1:1 for aldehyde/thiourea/cyanoacetate), reaction time (6–12 hours), and acid catalysts (e.g., glacial acetic acid) to improve yields (typically 60–85%) . Purification via recrystallization or column chromatography is critical to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2212 cm⁻¹, C=O stretches at ~1640–1680 cm⁻¹) .

- ¹H-NMR : Confirms tautomeric forms and substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, NH signals at δ 10–12 ppm) .

- Mass spectrometry : Determines molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., cytotoxicity) be resolved across studies?

Contradictions often arise from variations in assay protocols. Standardize methods using validated assays like the sulforhodamine B (SRB) cytotoxicity assay :

Culture cells in 96-well plates and treat with the compound.

Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm.

Normalize data to untreated controls and compare IC₅₀ values.

Ensure compound purity (>95% via HPLC) and confirm structural integrity (via XRD or NMR) to rule out degradation .

Q. What strategies are employed to study the compound’s reactivity for derivatization?

Reactivity is explored using:

- Electrophilic agents : React with carbon electrophiles (e.g., aldehydes) in acetic acid to form fused heterocycles .

- Nucleophilic substitution : Replace thioxo groups with amines (e.g., hydrazine) under reflux .

Monitor reactions via TLC and characterize products spectroscopically to confirm success .

Q. How can tautomeric forms and crystal structures be determined?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve tautomerism. For example, the thione/thiol tautomerism in pyrimidine derivatives can be confirmed via bond length analysis (C=S vs. C-SH) .

- Computational modeling : DFT calculations predict stable tautomers by comparing Gibbs free energies .

Q. What computational methods predict the compound’s electronic properties and solubility?

- Thermodynamic studies : Measure solubility in DMSO/water mixtures via gravimetric analysis and correlate with Hansen solubility parameters .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

Methodological Guidance

Q. How should researchers assess the compound’s stability under varying conditions?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C indicates thermal stability) .

- pH-dependent stability : Incubate the compound in buffers (pH 2–12) for 24 hours and monitor degradation via HPLC .

Q. What advanced techniques are used to study structure-activity relationships (SAR)?

- Molecular docking : Screen against target proteins (e.g., aldose reductase) using AutoDock Vina to identify key interactions (e.g., hydrogen bonding with pyrimidine carbonyl groups) .

- Pharmacophore modeling : Define essential features (e.g., electron-withdrawing groups at C5) for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.